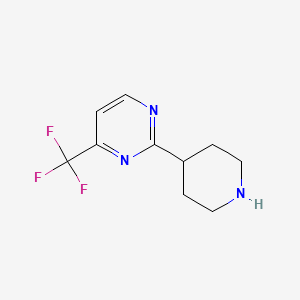

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-yl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYPPQVTDZINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic protocols for 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine, a crucial building block in medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, practical experimental details, and the rationale behind the chosen methodologies. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction

The this compound scaffold is a privileged structure in modern drug discovery, appearing in a variety of biologically active molecules. The trifluoromethyl group often imparts favorable properties such as increased metabolic stability and enhanced binding affinity, while the piperidine moiety can improve solubility and provide a vector for further functionalization. This guide will detail a robust and well-established synthetic route to this important intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the piperidine and pyrimidine rings. The most direct and industrially scalable strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable chloropyrimidine with a protected aminopiperidine. This approach is favored due to the commercial availability of the starting materials and the generally high yields of the coupling reaction.

The overall synthetic strategy can be broken down into four key stages:

-

Synthesis of the Pyrimidine Core: Preparation of 2-chloro-4-(trifluoromethyl)pyrimidine.

-

Synthesis of the Piperidine Moiety: Preparation of tert-butyl 4-aminopiperidine-1-carboxylate.

-

Coupling Reaction: Nucleophilic aromatic substitution to form the protected intermediate, tert-butyl 4-(4-(trifluoromethyl)pyrimidin-2-yl)piperidine-1-carboxylate.

-

Deprotection: Removal of the Boc protecting group to yield the final product as its hydrochloride salt.

An In-depth Technical Guide to 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Therapeutic Potential

Introduction

The landscape of modern drug discovery is perpetually driven by the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this context, heterocyclic compounds, particularly pyrimidine derivatives, have emerged as a cornerstone of medicinal chemistry. This guide provides a comprehensive technical overview of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine, a compound of significant interest due to its structural motifs, which are frequently associated with potent biological activity.

The pyrimidine core is a well-established pharmacophore, known for its ability to mimic ATP-binding motifs and interact with the hinge regions of various kinases via hydrogen bonding.[1] The incorporation of a trifluoromethyl (CF3) group is a strategic decision in lead optimization, as this strongly electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Furthermore, the piperidin-4-yl substituent is a common feature in centrally active agents and provides a versatile handle for modulating solubility and exploring structure-activity relationships (SAR).

This document will delve into the chemical and physical properties of this compound, outline a probable synthetic route, discuss its likely pharmacological profile, and provide insights into its analytical characterization and safe handling. While direct experimental data for this specific molecule is not extensively available in public literature, this guide will draw upon well-established principles and data from closely related analogues to provide a robust and scientifically grounded perspective for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not readily found in public databases, its structural identity is unambiguous. The properties listed below are predicted based on the known characteristics of its constituent fragments and data from analogous compounds.

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₀H₁₂F₃N₃ | Derived from its chemical structure. |

| Molecular Weight | 231.22 g/mol | Calculated from the molecular formula. |

| IUPAC Name | This compound | Standard chemical nomenclature. |

| pKa | 8.5 - 9.5 (Piperidine N-H) | The piperidine nitrogen is a basic center. Its pKa is expected to be in the typical range for secondary aliphatic amines. |

| logP | 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity, while the pyrimidine and piperidine nitrogens contribute to its hydrophilic character. This balance suggests moderate lipophilicity. |

| Aqueous Solubility | Moderately soluble | The presence of basic nitrogen atoms suggests that the compound will exhibit pH-dependent solubility, with higher solubility in acidic conditions due to salt formation. |

| Melting Point | 120 - 150 °C | Crystalline solid. The melting point is an estimation based on similar heterocyclic compounds. |

| Boiling Point | > 300 °C | Estimated based on its molecular weight and polarity. |

Synthesis and Reactivity

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for functionalizing pyrimidine rings. A plausible synthetic pathway is outlined below.

Proposed Synthetic Protocol

Step 1: Synthesis of the Pyrimidine Precursor

The synthesis would likely begin with a commercially available or readily synthesized 2-chloro-4-(trifluoromethyl)pyrimidine. This precursor is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the trifluoromethyl group and the pyrimidine ring nitrogens.

Step 2: Nucleophilic Aromatic Substitution

The key step involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate. The Boc-protected piperidine is used to prevent side reactions involving the piperidine nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Step 3: Deprotection

The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.

Experimental Workflow

-

Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in DMF, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).

-

Heating: Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of TFA. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation.

Caption: Proposed synthetic workflow for this compound.

Pharmacological Profile and Mechanism of Action

Derivatives of pyrimidine are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The structural features of this compound strongly suggest its potential as a kinase inhibitor.

Potential as a Kinase Inhibitor

The pyrimidine scaffold is a key component of many approved kinase inhibitors.[4] It acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The trifluoromethyl group can enhance binding affinity through favorable interactions within the ATP-binding pocket and improve metabolic stability.

Compounds with similar structures have been investigated as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are well-known EGFR inhibitors used in cancer therapy.[4]

-

p21-activated kinase 4 (PAK4): Diaminoquinazoline derivatives, which share the pyrimidine core, have shown potent PAK4 inhibitory activity.[5]

-

Phosphatidylinositol-3-kinase (PI3K): Thieno[3,2-d]pyrimidine derivatives are potent and selective inhibitors of class I PI3 kinases.[6]

-

Aurora Kinases and FLT3: Imidazo[4,5-b]pyridine-based compounds, which are structurally related to pyrimidines, have been identified as dual Aurora/FLT3 kinase inhibitors for the treatment of acute myeloid leukemia.[7]

Hypothesized Mechanism of Action

It is hypothesized that this compound would act as a Type I kinase inhibitor, binding to the ATP-binding site of the active conformation of a target kinase. The piperidine moiety could be oriented towards the solvent-exposed region of the kinase, providing a point for further modification to improve selectivity and physicochemical properties.

Caption: Potential mechanism of action of the title compound as a competitive kinase inhibitor.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Pyrimidine Protons: Two distinct signals in the aromatic region (typically δ 8.5-9.0 ppm and δ 7.0-7.5 ppm).- Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton would likely appear as a broad singlet.- The chemical shifts would be influenced by the solvent used.[8][9][10] |

| ¹³C NMR | - Signals corresponding to the pyrimidine and piperidine carbons. The carbon of the CF₃ group would appear at a characteristic downfield shift. |

| Mass Spectrometry | - (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 232.11. |

| HPLC | - A single major peak under appropriate chromatographic conditions, used to determine purity. |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the safety profiles of related compounds such as 4-(Trifluoromethyl)-2-pyrimidinethiol and 2-Amino-4-(trifluoromethyl)pyridine, the following precautions should be taken:[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthesis is feasible through standard organic chemistry techniques, and its structural features suggest a favorable pharmacological profile. While further experimental validation is required to fully elucidate its properties and biological activity, this technical guide provides a solid foundation for researchers interested in exploring the potential of this and related molecules in drug discovery programs. The insights provided herein, based on established chemical principles and data from analogous compounds, should facilitate the rational design and execution of future studies.

References

-

Benchchem. 2-Fluoro-4-(trifluoromethyl)pyrimidine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole.

-

Sunshine Pharma. 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4.

-

Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyrimidine 99%.

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.

-

ChemicalBook. 2-Piperidin-4-ylMethyl-4-trifluoroMethyl-pyriMidine | 1359702-39-8.

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH.

-

Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)-2-pyrimidinethiol.

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

-

Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyrimidine.

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. NIH.

-

Ossila. 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2.

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.

-

Sigma-Aldrich. 2-(4-Piperidinyl)pyrimidine AldrichCPR.

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

-

Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyridine.

-

KISHIDA CHEMICAL CO.,LTD. 2-(Piperazin-1-yl) - Safety Data Sheet.

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH.

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. J. Org. Chem.

-

Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing).

-

6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.

-

ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central.

-

ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. jddtonline.info [jddtonline.info]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine mechanism of action

An In-Depth Technical Guide to the Investigational Compound 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine: A Proposed Mechanism of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel chemical entity this compound. As a compound with limited direct characterization in publicly available literature, this document synthesizes evidence from structurally analogous compounds to postulate a primary mechanism centered on kinase inhibition, with potential applications in oncology and inflammatory diseases. We will explore the rationale behind this hypothesis, detail putative signaling pathways, and provide validated experimental protocols for investigating its biological activity.

Introduction: Deconstructing the Pharmacophore

The chemical structure of this compound presents a compelling scaffold for targeted therapeutic development. The molecule is comprised of three key moieties, each contributing to its potential pharmacological profile:

-

The Pyrimidine Core: A privileged scaffold in medicinal chemistry, the pyrimidine ring is a cornerstone of numerous approved drugs, particularly in oncology and immunology.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with the hinge region of kinase active sites.

-

The 4-(Trifluoromethyl) Group: The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3] In the context of kinase inhibitors, this electron-withdrawing group can modulate the electronics of the pyrimidine ring, influencing target engagement.

-

The 2-(Piperidin-4-yl) Moiety: The piperidine ring is a versatile functional group that can impact solubility, cell permeability, and target binding.[4] Its presence suggests potential interactions with solvent-exposed regions of a target protein or the formation of additional hydrogen bonds, contributing to both potency and selectivity.

Given these structural features, a primary hypothesis is that this compound functions as a kinase inhibitor . Numerous studies have demonstrated that 2,4-disubstituted pyrimidines exhibit potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

Proposed Primary Mechanism of Action: Kinase Inhibition in Oncology

Based on extensive structure-activity relationship (SAR) data from analogous compounds, we propose that this compound is a potent inhibitor of protein kinases implicated in cancer cell proliferation and survival.

Putative Kinase Targets and Downstream Signaling

The most probable targets for this compound are receptor tyrosine kinases (RTKs) such as EGFR and FGFR, which are frequently dysregulated in various cancers.[5][6] Inhibition of these kinases would disrupt downstream signaling cascades critical for tumor growth and metastasis.

Diagram: Proposed Kinase Inhibition Pathway

Caption: Proposed inhibition of a receptor tyrosine kinase by the compound.

Experimental Validation of Kinase Inhibition

To validate this proposed mechanism, a tiered experimental approach is recommended.

Table 1: Experimental Workflow for Kinase Inhibition Profiling

| Experiment | Objective | Methodology | Expected Outcome |

| Kinase Panel Screening | Broadly identify potential kinase targets. | In vitro radiometric or fluorescence-based assays against a panel of recombinant kinases. | Identification of specific kinases inhibited by the compound with corresponding IC50 values. |

| Cell-Based Phosphorylation Assays | Confirm target engagement in a cellular context. | Western blot or ELISA to detect phosphorylation of the target kinase and downstream substrates. | Dose-dependent reduction in phosphorylation of the target kinase and downstream effectors like ERK. |

| Cell Proliferation Assays | Determine the functional effect on cancer cell growth. | MTT or CellTiter-Glo assays on cancer cell lines with known kinase dependencies. | Dose-dependent inhibition of cell proliferation in sensitive cell lines. |

| Apoptosis Assays | Assess the induction of programmed cell death. | Annexin V/PI staining followed by flow cytometry. | Increased percentage of apoptotic cells following treatment. |

Protocol: Western Blot for Phospho-EGFR Inhibition

-

Cell Culture and Treatment: Seed A549 non-small cell lung cancer cells (known to express high levels of EGFR) in 6-well plates. After 24 hours, treat with varying concentrations of this compound for 2 hours. Include a vehicle control and a positive control (e.g., Gefitinib).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system.

Secondary Proposed Mechanism: Anti-Inflammatory Activity

The 2-(piperidin-4-yl) moiety is also found in compounds with demonstrated anti-inflammatory properties.[8] This suggests a potential secondary mechanism of action for this compound involving the modulation of inflammatory pathways.

Putative Anti-Inflammatory Targets

This compound may exert anti-inflammatory effects by inhibiting key signaling nodes in inflammatory responses, such as the NF-κB pathway.[8]

Diagram: Proposed Anti-Inflammatory Workflow

Caption: Experimental workflow to assess anti-inflammatory activity.

Experimental Validation of Anti-Inflammatory Effects

Protocol: Nitric Oxide Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent II (NED solution).

-

Incubate for 10 minutes at room temperature.

-

-

Quantification: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of nitric oxide production.

Conclusion and Future Directions

The structural components of this compound strongly suggest a mechanism of action centered on kinase inhibition, positioning it as a promising candidate for further investigation in oncology. Additionally, its potential anti-inflammatory properties warrant exploration. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular targets and cellular effects of this novel compound. Future studies should focus on broad kinase profiling, in vivo efficacy studies in relevant cancer models, and a deeper investigation into its effects on inflammatory signaling pathways.

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

- Pyrido[4,3-d]pyrimidine compounds.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

-

Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

-

Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

- Substituted pyridine derivatives as SARM1 inhibitors.

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

- 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.

-

Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

How LONSURF® Works | Mechanism of Action. Lonsurf. [Link]

-

Picornavirus Inhibitors: Trifluoromethyl Substitution Provides a Global Protective Effect against Hepatic Metabolism. Journal of Medicinal Chemistry. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine

A Note on Chemical Identity: While a specific Chemical Abstracts Service (CAS) number for 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine has not been definitively identified in public databases, this guide synthesizes information from structurally related analogs to provide a comprehensive technical overview for research and development purposes. The principles and methodologies discussed are based on established chemistry of piperidinyl-pyrimidines and trifluoromethyl-containing heterocyclic compounds.

Introduction

The convergence of the piperidine and trifluoromethyl-pyrimidine scaffolds offers a compelling blueprint for the design of novel bioactive molecules. The piperidine moiety, a prevalent motif in pharmaceuticals, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] Concurrently, the trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity through its unique electronic properties.[2][3] This guide provides a detailed exploration of the synthesis, characterization, and potential applications of this compound, a compound of significant interest for drug discovery, particularly in the realm of kinase inhibition.

Physicochemical Properties and Structural Elucidation

Based on its constituent moieties, this compound is predicted to be a solid at room temperature with moderate to good solubility in organic solvents. The presence of the basic piperidine nitrogen suggests that it will form salts with acids.

| Property | Predicted Value/Information | Source (Analogous Compounds) |

| Molecular Formula | C₁₀H₁₂F₃N₃ | - |

| Molecular Weight | 231.22 g/mol | - |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General knowledge of similar organic compounds |

| pKa | Estimated 7.5-8.5 (for the piperidine nitrogen) | [5] |

Structural Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show characteristic signals for the pyrimidine ring protons, the piperidine ring protons, and the N-H proton of the piperidine.

-

¹³C NMR would display distinct resonances for the carbons of the pyrimidine and piperidine rings, with the trifluoromethyl group inducing a characteristic quartet for the attached carbon.[9]

-

¹⁹F NMR would exhibit a singlet corresponding to the CF₃ group.

-

-

Mass Spectrometry (MS) :

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-halopyrimidine and 4-aminopiperidine. 2-Chloropyrimidines are known to be highly reactive towards nucleophilic substitution.[11][12]

Proposed Synthetic Pathway

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using <sup>13</sup>C NMR spectroscopy - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine. In the absence of direct experimental spectra in publicly accessible databases, this document synthesizes data from analogous structures and established spectroscopic principles to offer a robust predictive characterization. This approach is designed to empower researchers in the fields of medicinal chemistry and drug development with the necessary tools to identify and characterize this molecule, thereby accelerating research and development efforts.

The structural elucidation of novel chemical entities is paramount in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process, providing a detailed "fingerprint" of a molecule's atomic and molecular structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR data for this compound, offering a comprehensive reference for its analytical characterization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines a piperidine ring, a pyrimidine ring, and a trifluoromethyl group. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for ¹H, ¹³C, and ¹⁹F nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the pyrimidine and piperidine protons. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyrimidine ring will significantly influence the chemical shifts of the pyrimidine protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Pyrimidine H-5 | 8.8 - 9.0 | d | J = 5.0 - 6.0 |

| Pyrimidine H-6 | 7.4 - 7.6 | d | J = 5.0 - 6.0 |

| Piperidine H-4 (methine) | 3.2 - 3.5 | m | - |

| Piperidine H-2, H-6 (axial) | 2.8 - 3.1 | m | - |

| Piperidine H-2, H-6 (equatorial) | 3.2 - 3.4 | m | - |

| Piperidine H-3, H-5 (axial) | 1.8 - 2.0 | m | - |

| Piperidine H-3, H-5 (equatorial) | 2.0 - 2.2 | m | - |

| Piperidine N-H | 1.5 - 2.5 | br s | - |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and can be influenced by solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| Pyrimidine C-2 | 160 - 165 | s |

| Pyrimidine C-4 | 155 - 160 | q (²JCF ≈ 35 Hz) |

| Pyrimidine C-5 | 118 - 122 | s |

| Pyrimidine C-6 | 150 - 155 | s |

| CF₃ | 120 - 125 | q (¹JCF ≈ 275 Hz) |

| Piperidine C-4 | 40 - 45 | s |

| Piperidine C-2, C-6 | 45 - 50 | s |

| Piperidine C-3, C-5 | 30 - 35 | s |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be influenced by the electron-withdrawing pyrimidine ring.

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

| -CF₃ | -60 to -70 |

Note: Predicted chemical shifts are relative to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 245.24 g/mol . Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

Predicted Fragmentation Pathway

The most likely fragmentation pathways will involve cleavage of the piperidine ring and the bond connecting the two rings. Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation route for piperidine derivatives.[1]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (piperidine) | 3300 - 3500 | Medium |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium to Strong |

| C=N and C=C stretch (pyrimidine ring) | 1500 - 1650 | Medium to Strong |

| C-F stretch (trifluoromethyl) | 1100 - 1350 | Strong |

| N-H bend (piperidine) | 1590 - 1650 | Medium |

| C-H bend | 1350 - 1480 | Medium |

Experimental Protocols

To obtain definitive spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Acquire the spectrum at room temperature using a standard pulse sequence.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Use a probe tuned to the fluorine frequency.

-

Set the spectral width to cover a range of -50 to -80 ppm (or a wider range if necessary).

-

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI for fragmentation analysis, ESI for accurate mass determination).

-

Data Acquisition:

-

For EI-MS, introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-500.

-

For ESI-MS, infuse the sample solution into the source. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement of the molecular ion.

-

Infrared Spectroscopy Analysis

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure solvent/salt plate and subtract it from the sample spectrum.

-

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers involved in the synthesis, identification, and characterization of this and similar molecules. The provided experimental protocols offer a clear path to obtaining empirical data, which will be crucial for confirming these predictions and fully elucidating the structure of this promising heterocyclic compound.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

Sources

An In-Depth Technical Guide to 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine, a novel heterocyclic compound with significant potential in drug discovery. Drawing upon established principles of medicinal chemistry and extrapolating from structurally related molecules, this document details a strategic approach to its synthesis, purification, and biological characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: The Rationale for a Privileged Scaffold

The convergence of a pyrimidine core, a trifluoromethyl group, and a piperidinyl moiety within a single molecular entity creates a scaffold of significant interest for medicinal chemistry. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including approved drugs, owing to its ability to form key hydrogen bond interactions with biological targets.[1] The trifluoromethyl group, a bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and cell permeability due to its lipophilicity and electron-withdrawing nature.[2][3] Furthermore, the piperidine ring is a prevalent feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties and providing a vector for further structural modification.[4]

The strategic combination of these three components in this compound suggests a high probability of interaction with a range of biological targets, particularly protein kinases, which are frequently implicated in proliferative diseases such as cancer.[5][6] This guide will delineate a plausible and scientifically grounded pathway for the discovery and initial evaluation of this promising compound.

Part 1: Chemical Synthesis and Elucidation

The synthesis of this compound can be logically approached through a convergent synthesis strategy, leveraging commercially available starting materials and well-established reaction methodologies. The proposed synthetic route is designed to be efficient and amenable to scale-up for further studies.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from the commercially available 2-chloro-4-(trifluoromethyl)pyrimidine. This intermediate is first reacted with a protected form of 4-aminopiperidine, followed by a deprotection step to yield the final compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)piperidine-1-carboxylate

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring, making the 2-position susceptible to nucleophilic attack by the amino group of Boc-4-aminopiperidine.

-

Materials:

-

2-chloro-4-(trifluoromethyl)pyrimidine

-

tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF, add Boc-4-aminopiperidine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired intermediate.

-

Step 2: Synthesis of this compound (Final Product)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions.

-

Materials:

-

tert-butyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.[7]

-

Add TFA (10 eq) dropwise to the solution at 0 °C.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product as its trifluoroacetate salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product. The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and subsequent extraction.

-

Part 2: Biological Evaluation - A Kinase-Centric Hypothesis

Based on the structural motifs present in this compound, a primary hypothesis for its biological activity is the inhibition of protein kinases. Pyrimidine-based scaffolds are well-established as ATP-competitive kinase inhibitors.[5][6] The trifluoromethyl group can enhance binding affinity within the often hydrophobic ATP-binding pocket, while the piperidinyl group can form crucial interactions and improve drug-like properties.

Hypothesized Mechanism of Action: Kinase Inhibition

It is postulated that the pyrimidine core of the molecule will mimic the adenine base of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The piperidinyl and trifluoromethyl substituents are expected to occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibition.

Caption: Proposed binding mode within a kinase active site.

Experimental Protocols for Biological Characterization

To validate the kinase inhibitor hypothesis, a tiered screening approach is recommended, starting with in vitro enzymatic assays followed by cell-based assays.

1. In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

Epidermal Growth Factor Receptor (EGFR) is a well-studied kinase and a common target for pyrimidine-based inhibitors.[5][8] An assay against EGFR would be a logical starting point.

-

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the kinase. This can be quantified using various detection methods, such as luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[9]

-

Protocol Outline:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), a suitable substrate peptide, and ATP.[10]

-

Add the test compound at various concentrations to the wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[10]

-

Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ reagent).[9]

-

Determine the concentration of the compound that causes 50% inhibition of kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.[11][12]

-

2. Cell-Based Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines that are known to be dependent on the activity of the targeted kinase.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells with active mitochondria reduce MTT to formazan, which has a purple color that can be quantified spectrophotometrically.

-

Protocol Outline:

-

Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[13]

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

| This compound | EGFR | Hypothetical Value |

| Reference Inhibitor (e.g., Gefitinib) | EGFR | Known Value |

Table 2: In Vitro Cell Viability Data

| Compound | Cell Line | IC50 (µM) |

| This compound | A549 | Hypothetical Value |

| Reference Drug (e.g., Doxorubicin) | A549 | Known Value |

Conclusion and Future Directions

This technical guide outlines a robust and scientifically sound strategy for the synthesis and initial biological evaluation of this compound. The proposed synthetic route is practical, and the hypothesized biological activity as a kinase inhibitor is well-grounded in the established principles of medicinal chemistry.

Successful validation of the hypotheses presented herein would warrant further investigation, including:

-

Selectivity Profiling: Screening against a panel of kinases to determine the selectivity profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of relevant diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

The exploration of novel chemical entities like this compound is crucial for the advancement of therapeutic options for a multitude of diseases. This guide provides a foundational framework to propel such discovery efforts forward.

References

-

EdX. (n.d.). IC50 Determination. Retrieved from [Link]

- Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

- National Center for Biotechnology Information. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed Central.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf.

- Promega Corpor

- ResearchGate. (n.d.).

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2023). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

- Abcam. (n.d.). MTT assay protocol.

- National Center for Biotechnology Information. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central.

- ACS Publications. (2021).

- Juniper Publishers. (2019).

- MDPI. (2022).

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.

- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

- BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.

- Elsevier. (2023).

- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.

- National Center for Biotechnology Information. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PubMed Central.

- Journal of Drug Delivery and Therapeutics. (2020).

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- National Center for Biotechnology Information. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central.

- Wikipedia. (n.d.). IC50.

- Sigma-Aldrich. (n.d.). Cell viability assay protocol.

- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- NISCAIR Online Periodicals Repository. (2013).

- RSC Publishing. (2024).

- Sigma-Aldrich. (n.d.).

- Cell Signaling Technology. (n.d.). HTScan® EGFR Kinase Assay Kit #7410.

- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.

- ResearchGate. (2019). Guidelines for cell viability assays.

- National Center for Biotechnology Information. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central.

- ResearchGate. (2025).

- University of California, Santa Cruz. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.

- YouTube. (2021).

- National Center for Biotechnology Information. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- ResearchGate. (n.d.). Boc deprotection conditions tested.

- National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. courses.edx.org [courses.edx.org]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the interactions between the novel small molecule, 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine, and its putative biological target, the Epidermal Growth Factor Receptor (EGFR) kinase domain. Intended for researchers, computational chemists, and drug development professionals, this document outlines a robust, multi-step computational workflow. The guide emphasizes the rationale behind methodological choices, from target selection and preparation to advanced molecular dynamics simulations and binding free energy calculations. By integrating established protocols with expert insights, this whitepaper serves as a practical manual for elucidating the binding mode, stability, and energetic profile of this promising compound, thereby accelerating rational drug design efforts.

Introduction: The Rationale for In Silico Investigation

The convergence of high-performance computing and sophisticated molecular modeling algorithms has revolutionized modern drug discovery.[1][2] In silico techniques provide an indispensable toolkit for predicting and analyzing molecular interactions at an atomic level, thereby guiding the synthesis and optimization of new chemical entities. The subject of this guide, this compound, belongs to a class of heterocyclic compounds that have demonstrated significant therapeutic potential. Pyrimidine derivatives are known to be potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][3][4] The piperidine moiety can enhance solubility and introduce crucial hydrogen bonding interactions, while the trifluoromethyl group can improve metabolic stability and binding affinity.[5]

Given the established role of EGFR in various cancers and the promising structural motifs of our lead compound, a rigorous in silico evaluation is warranted. This guide will delineate a complete computational protocol to model the interaction of this compound with the EGFR kinase domain, providing a foundational understanding of its potential mechanism of action.

Target Selection and Preparation: Laying a Valid Foundation

The initial and most critical step in any structure-based drug design project is the selection and meticulous preparation of the biological target.

Target Justification: Why EGFR?

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of several cancers, particularly non-small cell lung cancer (NSCLC).[3][5] Consequently, EGFR has emerged as a major target for anti-cancer drug development.[1][3] Numerous pyrimidine-based inhibitors have been successfully developed to target the ATP-binding site of the EGFR kinase domain.[3][6] The structural similarity of this compound to these known inhibitors makes EGFR a highly probable and therapeutically relevant target for our investigation.

Sourcing the Target Structure

The Protein Data Bank (PDB) is the primary repository for experimentally determined three-dimensional structures of biological macromolecules. For this study, we will select a high-resolution crystal structure of the human EGFR kinase domain in complex with a pyrimidine-based inhibitor. A suitable candidate is PDB ID: 8TJL, which features EGFR in complex with a pyrazolopyrimidine covalent inhibitor.[7] This structure provides a well-defined active site conformation and a reference ligand that can guide our initial docking studies.

Step-by-Step Protocol: Receptor Preparation

The raw PDB structure is not immediately suitable for computational modeling and requires careful preparation to ensure accuracy.

-

Initial Inspection and Cleaning:

-

Load the PDB file (e.g., 8TJL.pdb) into a molecular visualization tool (e.g., PyMOL, ChimeraX).

-

Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands that are not part of the primary protein structure.

-

Inspect the protein for missing residues or atoms. If significant portions of the structure are missing, especially within the active site, it may be necessary to use homology modeling to build a more complete model.[8]

-

-

Protonation and Hydrogen Addition:

-

The positions of hydrogen atoms are typically not resolved in X-ray crystal structures. It is crucial to add them and assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Software packages such as H++ or the pdb2gmx tool in GROMACS can be used for this purpose.[9]

-

-

Energy Minimization:

-

To relieve any steric clashes or unfavorable geometries introduced during the preparation steps, a brief energy minimization of the protein structure is performed. This is typically done using a molecular mechanics force field (e.g., AMBER, CHARMM).

-

Ligand Preparation: Parameterization for Accuracy

Accurate representation of the small molecule is as critical as the target preparation. This involves generating a 3D conformation and assigning appropriate force field parameters.

Ligand Structure Generation

-

A 2D sketch of this compound can be created using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

This 2D structure is then converted to a 3D conformation using a tool like Open Babel or the builder functionalities within molecular modeling suites. A preliminary geometry optimization using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) is recommended to obtain a low-energy starting conformation.

Force Field Parameterization: The Crux of Ligand Modeling

Standard protein force fields do not contain parameters for novel drug-like molecules. Therefore, we must generate these parameters. The General Amber Force Field (GAFF) is a popular choice for small organic molecules and is compatible with the AMBER protein force fields.[10]

Protocol for Ligand Parameterization using AmberTools:

-

Charge Calculation:

-

Partial atomic charges are crucial for describing electrostatic interactions. The AM1-BCC charge model, implemented in the antechamber module of AmberTools, provides a good balance of speed and accuracy for drug-like molecules.[10]

-

-

Atom Typing and Parameter Assignment:

-

antechamber will also assign GAFF atom types to the ligand.

-

The parmchk2 utility is then used to check for any missing force field parameters (bond, angle, dihedral) and provide reasonable estimates based on analogy to existing parameters.

-

-

Output Generation:

-

The final output will be a molecular topology file (e.g., ligand.mol2) and a force field modification file (e.g., ligand.frcmod) that can be used in subsequent simulations.

-

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for generating initial binding hypotheses.

The "Why": Guiding Principles of Docking

Docking algorithms explore the conformational space of the ligand within the defined active site of the receptor and use a scoring function to rank the resulting poses. The scoring function approximates the binding free energy, with lower scores generally indicating more favorable binding.

Step-by-Step Docking Protocol (using AutoDock Vina)

-

Prepare Receptor and Ligand:

-

Convert the prepared protein and ligand files to the PDBQT format, which includes partial charges and atom type information, using scripts provided with AutoDock Tools.

-

-

Define the Binding Site:

-

A grid box must be defined to encompass the active site of EGFR. This is typically centered on the position of the co-crystallized ligand in the original PDB structure. The size of the box should be large enough to allow for rotational and translational freedom of the ligand.

-

-

Run the Docking Simulation:

-

Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input.

-

Vina will generate a set of predicted binding poses, ranked by their scoring function.

-

-

Analysis of Docking Results:

-

The top-ranked poses should be visually inspected to assess their plausibility. Key interactions to look for include:

-

Hydrogen bonds: The piperidine nitrogen and the pyrimidine nitrogens are potential hydrogen bond donors/acceptors.

-

Hydrophobic interactions: The trifluoromethyl group and the pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in the active site.

-

π-π stacking: The pyrimidine ring may form stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

-

-

| Interaction Type | Potential Ligand Moiety | Potential EGFR Residues |

| Hydrogen Bonding | Piperidine NH, Pyrimidine N | Met793, Thr790, Asp855 |

| Hydrophobic | Trifluoromethyl, Piperidine CH2 | Leu718, Val726, Ala743, Leu844 |

| π-π Stacking | Pyrimidine Ring | Phe723 |

Table 1: Potential Interactions between this compound and the EGFR Kinase Domain.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves over time. This allows us to:

-

Assess the stability of the predicted docking pose.

-

Observe conformational changes in both the protein and the ligand upon binding.

-

Analyze the network of interactions that stabilize the complex.

-

Provide conformational ensembles for more accurate binding free energy calculations.

Step-by-Step MD Simulation Workflow (using GROMACS)

The following workflow outlines a typical MD simulation setup using the GROMACS software package and the AMBER force field.

Workflow Diagram:

Caption: A generalized workflow for setting up and analyzing a protein-ligand MD simulation.

Detailed Protocol:

-

System Building:

-

Combine the coordinates of the prepared EGFR and the top-ranked docked pose of the ligand into a single complex PDB file.

-

Use the GROMACS pdb2gmx tool to process the protein and tleap from AmberTools to combine the protein and ligand topologies.

-

-

Solvation:

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure the protein does not interact with its periodic image.

-

-

Ionization:

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.

-

-

Equilibration:

-

Conduct a two-phase equilibration. First, a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Follow this with a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density. Positional restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

-

Production MD:

-

Run the production simulation for a sufficient length of time (e.g., 100-200 nanoseconds) without positional restraints. This trajectory will be used for subsequent analysis.

-

Post-Simulation Analysis: Extracting Meaningful Insights

The raw MD trajectory is a rich source of data that must be processed to extract meaningful biophysical insights.

Stability and Fluctuation Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their initial positions. A stable RMSD plot that plateaus over time indicates that the system has reached equilibrium and the ligand is stably bound.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify regions of the protein that are flexible or rigid. High fluctuations in the active site may indicate conformational changes upon ligand binding.

Interaction Analysis

-

Hydrogen Bond Analysis: Quantify the occurrence of specific hydrogen bonds between the ligand and protein throughout the simulation. This can reveal the most persistent and important hydrogen bonding interactions.

-

Binding Free Energy Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method for estimating the binding free energy from MD simulation snapshots.[11][12] It calculates the free energy difference between the bound and unbound states.

MM/GBSA Equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

-

ΔE_MM is the change in molecular mechanics energy in the gas phase.

-

ΔG_solv is the change in solvation free energy.

-

TΔS is the change in conformational entropy.

The MM/GBSA calculation can provide a quantitative estimate of the binding affinity and allow for the decomposition of the binding energy into contributions from individual residues, highlighting key "hotspots" for interaction.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for characterizing the interactions of this compound with the EGFR kinase domain. By following this structured approach, researchers can generate robust hypotheses about the compound's binding mode, stability, and affinity. The insights gained from these computational studies are invaluable for guiding the next steps in the drug discovery pipeline, including lead optimization and the design of more potent and selective analogues. Future work could involve performing more rigorous alchemical free energy calculations for a more precise prediction of binding affinity and simulating the compound against known EGFR mutants to predict its efficacy against drug-resistant forms of cancer.

References

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). ACS Publications. [Link]

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. [Link]

-

6C0N: Crystal structure of HIV-1 reverse transcriptase in complex with non-nucleoside inhibitor 25a. (2018). RCSB PDB. [Link]

-

8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. (2024). RCSB PDB. [Link]

-

A Guide to In Silico Drug Design. (2018). National Institutes of Health. [Link]

-

Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. (2020). National Institutes of Health. [Link]

-

Structure–activity relationship of piperidine derivatives with... (2024). ResearchGate. [Link]

-